Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-
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Overview
Description
N-(8-Methyl-4-phenylquinolin-5-yl)acetamide is an organic compound with the molecular formula C18H16N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-4-phenylquinolin-5-yl)acetamide typically involves the acylation of 8-methyl-4-phenylquinoline. One common method is the reaction of 8-methyl-4-phenylquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N-(8-Methyl-4-phenylquinolin-5-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(8-Methyl-4-phenylquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and halogen substituents .
Scientific Research Applications
N-(8-Methyl-4-phenylquinolin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(8-Methyl-4-phenylquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler acetamide derivative with different biological activities.
8-Methylquinoline: A precursor in the synthesis of N-(8-Methyl-4-phenylquinolin-5-yl)acetamide.
4-Phenylquinoline: Another quinoline derivative with distinct properties.
Uniqueness
N-(8-Methyl-4-phenylquinolin-5-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Overview of Biological Activity
The quinoline derivatives, including acetamide compounds, have been recognized for their diverse pharmacological properties. The specific compound under consideration has shown promise in various biological assays, indicating its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have documented the antimicrobial properties of quinoline-based compounds. For instance, a study highlighted that derivatives with quinoline structures exhibited significant activity against Mycobacterium tuberculosis (Mtb). The compound N-(8-methyl-4-phenyl-5-quinolinyl)-acetamide was evaluated alongside other derivatives and demonstrated notable efficacy in inhibiting Mtb growth with a Minimum Inhibitory Concentration (MIC) of 0.05 μM, indicating its potency compared to standard treatments like isoniazid (INH) .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound | MIC (μM) | Target Pathogen |
---|---|---|
Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- | 0.05 | Mycobacterium tuberculosis |
Compound 5p | 7.39 | Mycobacterium tuberculosis |
Compound 5s | 0.05 | Mycobacterium tuberculosis |
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds similar to acetamide derivatives have shown selective cytotoxicity against various cancer cell lines. A recent investigation into quinolone chalcone compounds revealed that certain derivatives exhibited GI50 values as low as 16.4 nM against cancer cells, suggesting that modifications to the quinoline structure can enhance anticancer activity .
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays were performed on human cervical (HeLa) and human lung (A549) carcinoma cells using the MTT assay. The results indicated that several derivatives did not exhibit significant cytotoxic effects at concentrations up to 25 μM. This suggests a favorable therapeutic window for these compounds .
The mechanism by which acetamide derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, structural modifications can influence lipophilicity and electronic properties, which are crucial for binding affinity to biological targets. The presence of electron-withdrawing groups has been shown to enhance antiviral activity while minimizing cytotoxicity .
Properties
CAS No. |
144630-79-5 |
---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-(8-methyl-4-phenylquinolin-5-yl)acetamide |
InChI |
InChI=1S/C18H16N2O/c1-12-8-9-16(20-13(2)21)17-15(10-11-19-18(12)17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21) |
InChI Key |
PNGCSCAUMNBMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C)C(=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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